

Application Notes and Protocols: Using Galanin (1-30) Human in Cell Culture Experiments

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Compound of Interest

Compound Name: Galanin (1-30), human

Cat. No.: B8083213

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Galanin (1-30) is a 30-amino acid neuropeptide that is widely distributed throughout the central and peripheral nervous systems and endocrine tissues.^{[1][2]} It exerts a wide range of biological functions, including roles in nociception, cognition, metabolism regulation, and hormone secretion.^{[1][3][4]} These diverse effects are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: Galanin Receptor 1 (GALR1), Galanin Receptor 2 (GALR2), and Galanin Receptor 3 (GALR3).^{[4][5][6][7]} The specific signaling pathway activated depends on the receptor subtype expressed in the target cells, leading to varied and sometimes opposing cellular outcomes.^[2] These application notes provide an overview of the signaling pathways, common applications, and detailed protocols for utilizing human Galanin (1-30) in cell culture experiments.

Data Presentation

Physicochemical Properties and Receptor Affinities

Human Galanin (1-30) is a versatile peptide for in vitro studies. Its properties and high affinity for its receptors make it a potent tool for investigating the galaninerbic system.

Table 1: Physicochemical Properties of Human Galanin (1-30)

Property	Value	Reference
Molecular Weight	3157.41 g/mol	
Amino Acid Sequence	GWTLNSAGYLLGPHAVGNH RSFSDKNGLTS	
CAS Number	119418-04-1	
Solubility	Soluble in water (up to 0.5 mg/mL)	

| Storage | Store lyophilized peptide at -20°C | |

Table 2: Binding Affinities of Human Galanin (1-30) for Galanin Receptors

Receptor Subtype	Binding Affinity (Ki)	Reference
GALR1	~1 nM	[8] [9]
GALR2	~1 nM	[8] [9]

| GALR3 | 9.8 - 69 nM |[\[10\]](#) |

Effective Concentrations in Cell Culture Models

The concentration of Galanin (1-30) required to elicit a biological response is cell-type and context-dependent. The following table summarizes effective concentrations reported in various studies.

Table 3: Examples of Effective Concentrations of Human Galanin (1-30) in Cell Culture

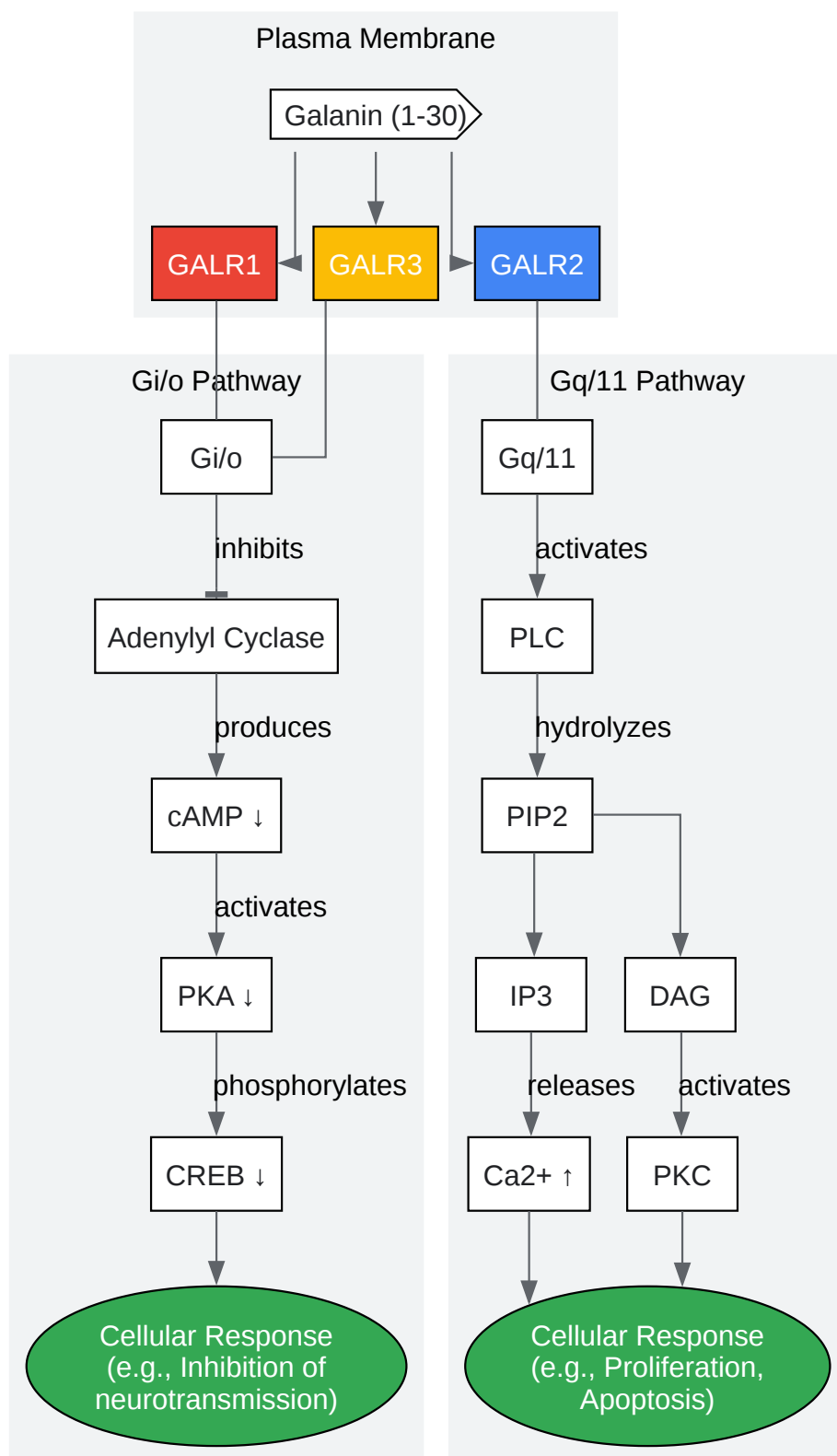
Cell Line/Type	Application	Effective Concentration	Observed Effect	Reference
PC12 (Rat Pheochromocytoma)	Apoptosis/Proliferation	100 nM	Inhibition of cell proliferation and induction of apoptosis (via GALR2)	[11]
SH-SY5Y (Human Neuroblastoma)	Apoptosis	Not specified	GALR2 expression induced apoptosis	[12]
Gastric Cancer Cell Lines (AGS)	Apoptosis	Not specified (exogenous expression)	Induced apoptosis and decreased p-Akt expression	[1]
Pancreatic Islets (Rat)	Insulin Secretion	Not specified	Inhibition of glucose-stimulated insulin release	[13][14]
Murine Macrophages	Anti-inflammatory	Not specified	Alleviated LPS-induced inflammation and reduced ROS	[15]
Colorectal Cancer Cell Lines	Apoptosis	Not specified (via silencing)	Silencing of galanin induced apoptosis and enhanced chemotherapy effects	[16]

| Pancreatic Ductal Adenocarcinoma (PDAC-PDX) | Tumor Growth | Not specified (GALR2 agonist M89b) | Inhibition of tumor growth in high-GALR2 expressing xenografts [[17][18] |

Signaling Pathways

Galanin's effects are transduced by three different GPCRs, each linked to distinct intracellular signaling cascades.

- GALR1 and GALR3: These receptors primarily couple to Gi/o proteins.[\[5\]](#)[\[7\]](#)[\[19\]](#) Activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels and subsequently inactivates Protein Kinase A (PKA).[\[4\]](#)[\[7\]](#)[\[15\]](#)
- GALR2: This receptor is more promiscuous, coupling mainly to Gq/11 proteins but also to Gi/o.[\[2\]](#)[\[11\]](#)[\[20\]](#) The canonical Gq/11 pathway involves the activation of Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores and the activation of Protein Kinase C (PKC).[\[7\]](#)



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Caption: Galanin receptor signaling pathways.

Experimental Protocols

The following protocols provide a framework for studying the effects of human Galanin (1-30) in cell culture. Optimization may be required depending on the cell line and experimental goals.

Protocol 1: Preparation of Human Galanin (1-30) Stock Solution

Materials:

- Lyophilized Human Galanin (1-30) peptide
- Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
- Sterile, low-protein-binding microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of lyophilized galanin to ensure the powder is at the bottom.
- Based on the manufacturer's data sheet, calculate the volume of sterile water needed to reconstitute the peptide to a desired stock concentration (e.g., 1 mM or 100 μ M). Solubility can be up to 0.5 mg/mL.
- Carefully add the calculated volume of sterile water to the vial.
- Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.
- Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Cell Proliferation/Viability Assay (WST-1 or MTT)

This protocol assesses the effect of galanin on cell proliferation and viability.

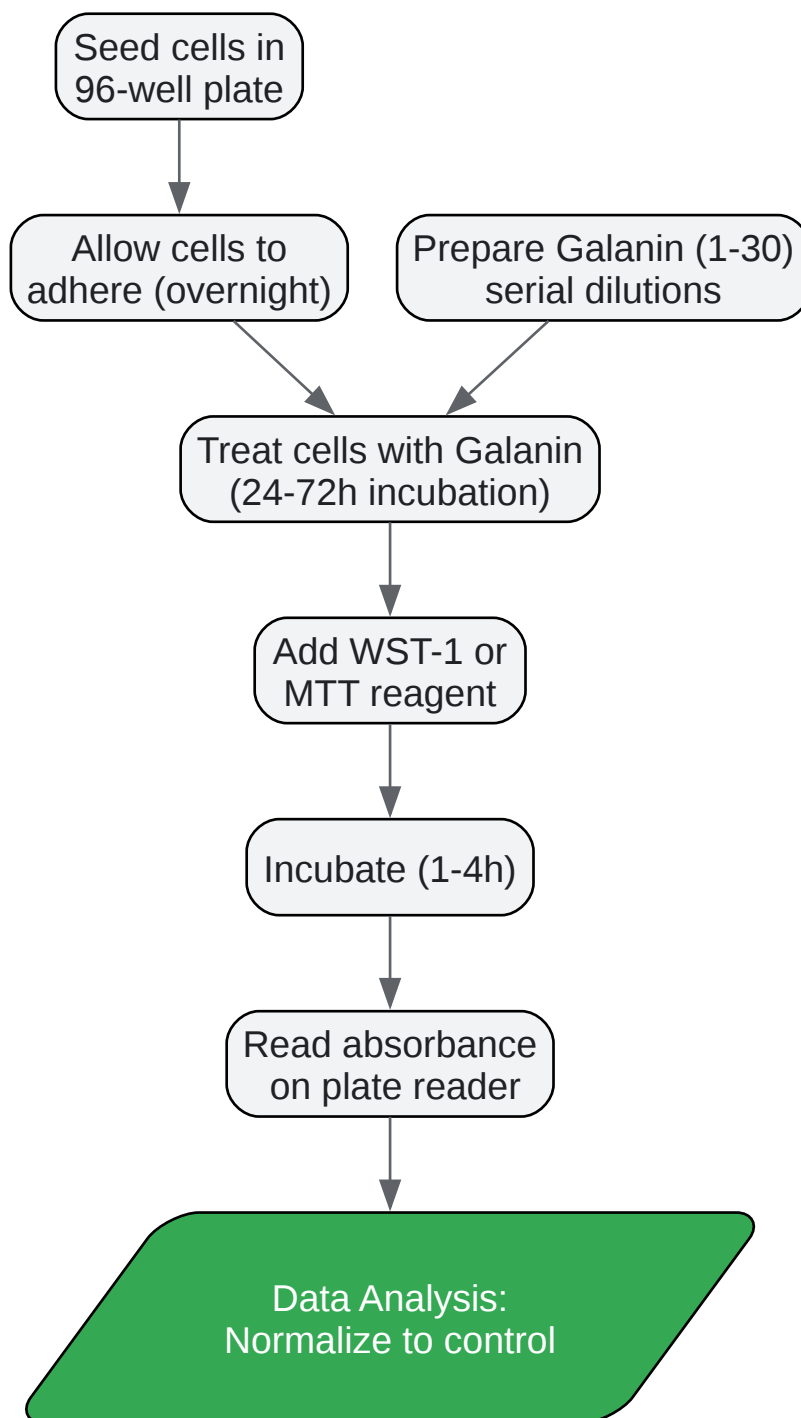
Materials:

- Cells of interest plated in a 96-well plate
- Complete cell culture medium
- Human Galanin (1-30) stock solution
- WST-1 or MTT reagent
- Plate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treatment: Prepare serial dilutions of Galanin (1-30) in complete culture medium from the stock solution. A typical concentration range to test is 1 nM to 1 μ M.
- Remove the old medium from the wells and replace it with 100 μ L of the medium containing different concentrations of galanin. Include vehicle-only wells as a negative control.
- Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- Assay:
 - For WST-1: Add 10 μ L of WST-1 reagent to each well and incubate for 1-4 hours.
 - For MTT: Add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 μ L of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals dissolve.
- Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for WST-1, 570 nm for MTT).

- Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability or proliferation.



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Caption: Workflow for a cell proliferation assay.

Protocol 3: cAMP Inhibition Assay (for GALR1/GALR3 Activity)

This assay measures the ability of galanin to inhibit forskolin-stimulated cAMP production, a hallmark of Gi/o-coupled receptor activation.^{[5][21]}

Materials:

- Cells expressing GALR1 or GALR3 plated in a 96-well plate
- Galanin (1-30) stock solution
- Forskolin (an adenylyl cyclase activator)
- IBMX (a phosphodiesterase inhibitor, optional but recommended)
- Commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
- Lysis buffer (provided with the kit)

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate and grow to ~80-90% confluency.
- **Pre-treatment:** Wash cells with serum-free medium or assay buffer. Pre-treat with IBMX (e.g., 500 μ M) for 15-30 minutes to prevent cAMP degradation.
- **Galanin Treatment:** Add various concentrations of Galanin (1-30) to the wells and incubate for 15-30 minutes at 37°C.
- **Stimulation:** Add a fixed concentration of forskolin (typically an EC₈₀ concentration, e.g., 1-10 μ M) to all wells (except the basal control) and incubate for another 15-30 minutes at 37°C.
- **Cell Lysis:** Stop the reaction by removing the medium and adding lysis buffer as per the cAMP kit manufacturer's instructions.
- **cAMP Measurement:** Perform the cAMP assay following the kit's protocol.

- Analysis: Plot the cAMP levels against the log concentration of galanin. Calculate the IC_{50} value, which represents the concentration of galanin that inhibits 50% of the forskolin-stimulated cAMP response.

Protocol 4: Intracellular Calcium Mobilization Assay (for GALR2 Activity)

This assay measures the transient increase in intracellular calcium following GALR2 activation. [\[22\]](#)

Materials:

- Cells expressing GALR2 plated in a black, clear-bottom 96-well plate
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
- Pluronic F-127 (to aid dye loading)
- Assay buffer (e.g., HBSS with 20 mM HEPES)
- Galanin (1-30) stock solution
- Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)

Procedure:

- Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to form a confluent monolayer.
- Dye Loading: Prepare the dye-loading solution by mixing the calcium-sensitive dye (e.g., 2 μ M Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
- Remove the culture medium and add 100 μ L of the dye-loading solution to each well.
- Incubate the plate for 45-60 minutes at 37°C, protected from light.
- Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye, leaving 100 μ L of buffer in each well.

- Measurement: Place the plate in the fluorescent plate reader and allow it to equilibrate for 10-15 minutes.
- Set the instrument to record a baseline fluorescence reading for 15-30 seconds.
- Inject a specific concentration of Galanin (1-30) (e.g., 25 μ L of a 5X solution) into the wells.
- Continue recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
- Analysis: Analyze the data by measuring the peak fluorescence intensity over the baseline. Plot the response against galanin concentration to generate a dose-response curve and calculate the EC₅₀.

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